
Hexadecanamide, N-(2,3-dihydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanamide, N-(2,3-dihydroxypropyl)- is a chemical compound with the molecular formula C19H39NO3 It is an amide derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a 2,3-dihydroxypropyl group attached to the nitrogen atom of the amide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-(2,3-dihydroxypropyl)- can be synthesized through the reaction of hexadecanoic acid with 2,3-dihydroxypropylamine. The reaction typically involves the activation of the carboxylic acid group of hexadecanoic acid, followed by nucleophilic attack by the amine group of 2,3-dihydroxypropylamine. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of Hexadecanamide, N-(2,3-dihydroxypropyl)- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecanamide, N-(2,3-dihydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of primary or secondary amines from the amide group.
Substitution: Formation of ethers or esters from the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Hexadecanamide, N-(2,3-dihydroxypropyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of Hexadecanamide, N-(2,3-dihydroxypropyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. Specific pathways and targets may vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecanamide: Lacks the 2,3-dihydroxypropyl group, resulting in different chemical properties and reactivity.
N-(2-Hydroxyethyl)hexadecanamide: Contains a single hydroxyl group, leading to different solubility and interaction profiles.
N-(2,3-Dihydroxypropyl)octadecanamide: Similar structure but with an octadecanoic acid backbone, affecting its physical and chemical properties.
Uniqueness
Hexadecanamide, N-(2,3-dihydroxypropyl)- is unique due to the presence of two hydroxyl groups on the propyl chain, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112988-88-2 |
|---|---|
Molekularformel |
C19H39NO3 |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
N-(2,3-dihydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-16-18(22)17-21/h18,21-22H,2-17H2,1H3,(H,20,23) |
InChI-Schlüssel |
SDXILVKMZVEKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)
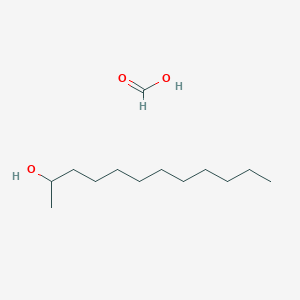

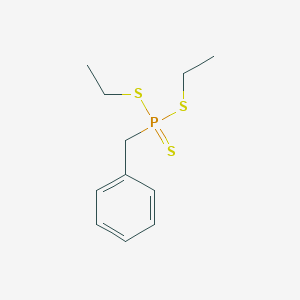
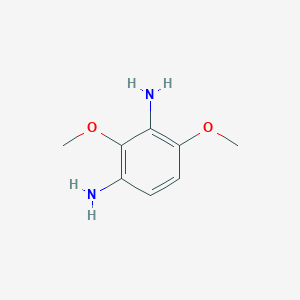
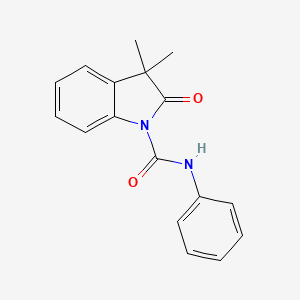
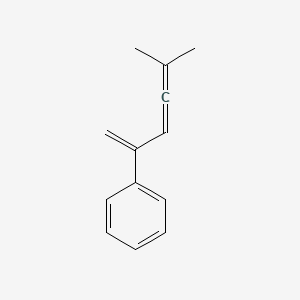
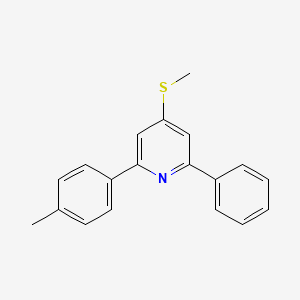
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)

![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
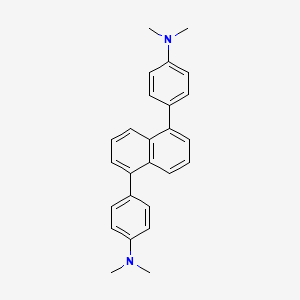
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)

